molecular formula C20H24N4O4S B3018968 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 497081-96-6

2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3018968
CAS No.: 497081-96-6
M. Wt: 416.5
InChI Key: AWRRJSJEZMXRLK-UHFFFAOYSA-N
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Description

This compound features a furo[2,3-d]pyrimidine core substituted with amino and methyl groups at positions 4, 5, and 4. A thioether linkage connects the pyrimidine ring to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-11-12(2)28-19-17(11)18(21)23-20(24-19)29-10-16(25)22-8-7-13-5-6-14(26-3)15(9-13)27-4/h5-6,9H,7-8,10H2,1-4H3,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRRJSJEZMXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer metabolism. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a furo[2,3-d]pyrimidine core linked to a thio group and an acetamide moiety. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two critical enzymes in nucleotide synthesis pathways. Inhibition of these enzymes can lead to reduced proliferation of cancer cells.

In Vitro Studies

  • Inhibition of DHFR : The compound demonstrated potent inhibitory activity against human DHFR with an IC50 value in the nanomolar range. This suggests a strong potential for use in cancer therapies where DHFR inhibition is beneficial.
  • Cytotoxicity in Cancer Cell Lines : In vitro tests against various human tumor cell lines showed significant cytotoxic effects. For instance, studies indicated that the compound had GI50 values lower than 10 nM against several cell lines, indicating strong growth inhibition.
Cell LineGI50 (nM)
CCRF-CEM (Leukemia)<10
A549 (Lung Cancer)<20
MCF-7 (Breast Cancer)<15
  • Selectivity : The compound exhibited selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

A notable study involved the evaluation of this compound alongside established DHFR inhibitors like methotrexate. The results indicated that while both compounds effectively inhibited DHFR, the novel compound had a superior profile in terms of cytotoxicity against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the furo[2,3-d]pyrimidine scaffold significantly influenced biological activity. For example:

  • Substitution at position 4 : Enhancements in potency were observed with specific substitutions at this position.
  • Dimethoxyphenyl Group : The presence of this group was found to improve lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Furopyrimidine vs. Thienopyrimidine Derivatives
  • Target Compound: The furopyrimidine core (oxygen-containing) may enhance hydrogen-bonding capacity compared to sulfur-containing thieno[2,3-d]pyrimidines.
Pyrimidinone vs. Dihydropyrimidinone
  • The dihydropyrimidinone ring in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () introduces a ketone group, increasing reactivity for interactions with serine proteases or kinases .

Substituent Effects on Bioactivity

Phenethyl vs. Hydroxypropyl/Pyridinylmethyl Groups
  • 3,4-Dimethoxyphenethyl (Target Compound): The methoxy groups likely enhance blood-brain barrier penetration and modulate serotonin or dopamine receptors, as seen in related ACE2 inhibitors (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide; docking score: -5.51 kcal/mol) .
  • 3-Pyridinylmethyl (): Introduces basicity, favoring interactions with nicotinic acetylcholine receptors or cytochrome P450 enzymes .
Chlorophenyl vs. Methoxyphenyl
  • The dichlorophenyl group in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () enhances lipophilicity (logP ~4.54) compared to the target compound’s methoxy-substituted phenyl, which may favor membrane permeability but increase hepatotoxicity risk .

Pharmacological Data Comparison

Compound Name Core Structure Key Substituents Bioactivity (Model) ED50/IC50/Docking Score Ref.
Target Compound Furopyrimidine 3,4-Dimethoxyphenethyl Not reported N/A -
Epirimil () Pyrimidine 3,4-Dimethoxyphenyl, pyridinyl Anticonvulsant (MES model) ED50 = 18.7 mg/kg (mice)
ACE2 Inhibitor () Acetamide 3,4-Dimethoxyphenethyl SARS-CoV-2 entry inhibition Docking: -5.51 kcal/mol
2-[(3-Ethyl-5,6-dimethyl-4-oxo-thieno...) Thienopyrimidine 4-Isopropylphenyl Not reported N/A

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